ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 2-nitrobenzamido group at position 5, a 4-(trifluoromethyl)phenyl moiety at position 3, and an ethyl ester at position 1.
Properties
IUPAC Name |
ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O6S/c1-2-36-22(33)18-15-11-37-20(27-19(31)14-5-3-4-6-16(14)30(34)35)17(15)21(32)29(28-18)13-9-7-12(8-10-13)23(24,25)26/h3-11H,2H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLMBXYXBHRFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, 2-nitrobenzoyl chloride, and 4-(trifluoromethyl)phenylhydrazine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and solvent choice. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized thienopyridazine compounds .
Scientific Research Applications
Ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest analog, ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (), shares the thieno[3,4-d]pyridazine backbone and trifluoromethylphenyl substituent but differs in the amide side chain:
- Target compound : 2-nitrobenzamido group at position 3.
- Analog (): 3-phenylpropanoylamino group at position 4.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- However, it may reduce solubility in aqueous media .
- 3-phenylpropanoyl group: Introduces steric bulk and hydrophobic interactions, favoring membrane permeability but possibly reducing target selectivity compared to the nitro-substituted analog.
Biological Activity
Ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₁₈H₁₅F₃N₄O₃S, and it has a molecular weight of approximately 431.40 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of a nitrobenzamide group and a trifluoromethylphenyl substituent enhances its reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₄O₃S |
| Molecular Weight | 431.40 g/mol |
| Functional Groups | Nitrobenzamide, Trifluoromethyl |
| Core Structure | Thieno[3,4-d]pyridazine |
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Specific interactions are yet to be fully elucidated; however, compounds within this class have been shown to modulate receptor activities and enzymatic functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to metabolic pathways.
- Receptor Modulation : Potential effects on receptor sites could lead to altered signaling pathways within cells.
Therapeutic Applications
Due to its structural characteristics, this compound may have potential applications in treating various conditions such as:
- Cancer : Its ability to modulate cellular pathways could make it a candidate for cancer therapeutics.
- Inflammatory Diseases : The compound's interaction with inflammatory mediators may provide insights into treating chronic inflammatory conditions.
Case Studies and Experimental Data
Research has indicated promising results regarding the biological activity of similar compounds within the thieno[3,4-d]pyridazine class. For instance:
- A study demonstrated that derivatives of thieno[3,4-d]pyridazine exhibited significant inhibitory effects on certain cancer cell lines (PubMed ID: 35946897) .
- Another investigation highlighted the potential of these compounds as herbicides by targeting specific plant metabolic pathways (PubMed ID: 28414242) .
Summary of Biological Activity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
